

Application Notes and Protocols: Vegfr-2-IN-13 In Vitro Kinase Assay

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Compound of Interest		
Compound Name:	Vegfr-2-IN-13	
Cat. No.:	B12410975	Get Quote

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis, the formation of new blood vessels.[1][2][3] It is a receptor tyrosine kinase that, upon binding to its ligand VEGF, triggers a downstream signaling cascade promoting endothelial cell proliferation, migration, and survival. [4][5] Dysregulation of the VEGF/VEGFR-2 pathway is a hallmark of several cancers, making it a prime target for anti-cancer therapies.[3][5] **Vegfr-2-IN-13** is a small molecule inhibitor designed to target the kinase activity of VEGFR-2. This document provides a detailed protocol for an in vitro kinase assay to determine the inhibitory activity of **Vegfr-2-IN-13** on recombinant human VEGFR-2.

Principle of the Assay

The in vitro kinase assay measures the transfer of a phosphate group from ATP to a substrate by the VEGFR-2 enzyme. The inhibitory effect of **Vegfr-2-IN-13** is quantified by measuring the reduction in substrate phosphorylation in the presence of the compound. The amount of phosphorylated substrate can be detected using various methods, such as luminescence-based ATP consumption assays (e.g., Kinase-Glo®) or antibody-based detection of the phosphorylated substrate. This protocol will focus on a luminescence-based method.

Materials and Reagents



Reagent	Supplier	Catalog Number	Storage
Recombinant Human VEGFR-2 (GST- tagged)	BPS Bioscience	40301	-80°C
5x Kinase Buffer 1	BPS Bioscience	79334	-20°C
ATP (500 μM)	BPS Bioscience	79686	-20°C
PTK Substrate (Poly (Glu:Tyr, 4:1))	BPS Bioscience	40217	-20°C
Vegfr-2-IN-13	(Specify Supplier)	(Specify Catalog #)	-20°C
Kinase-Glo® MAX	Promega	V6071	-20°C
DMSO	(Specify Supplier)	(Specify Catalog #)	Room Temperature
White, 96-well plate	BPS Bioscience	79696	Room Temperature
Dithiothreitol (DTT, 1 M) (optional)	(Specify Supplier)	(Specify Catalog #)	-20°C

Experimental Protocol Reagent Preparation

- 1x Kinase Buffer: Prepare 3 ml of 1x Kinase Buffer by diluting 600 μl of 5x Kinase Buffer 1 with 2400 μl of sterile deionized water. This is sufficient for approximately 100 reactions.[1] If desired, DTT can be added to the 1x Kinase Buffer to a final concentration of 1 mM.
- VEGFR-2 Enzyme Dilution: Thaw the recombinant VEGFR-2 enzyme on ice. Briefly
 centrifuge the tube to collect the contents. Dilute the enzyme to a working concentration of 1
 ng/µl with 1x Kinase Buffer. Keep the diluted enzyme on ice. Avoid multiple freeze-thaw
 cycles.[1]
- Vegfr-2-IN-13 Stock and Dilutions: Prepare a 10 mM stock solution of Vegfr-2-IN-13 in DMSO. From the stock solution, prepare serial dilutions in 1x Kinase Buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should not exceed 1%.



Assay Procedure

- Master Mixture Preparation: Prepare a master mixture for the kinase reaction. For each 25 μl reaction, mix the following components:
 - 6 μl of 5x Kinase Buffer 1
 - 1 μl of 500 μM ATP
 - 1 μl of 50x PTK substrate
 - 17 μl of sterile deionized water[1]
- Plate Setup:
 - Add 25 μl of the master mixture to each well of a white 96-well plate.
 - Test Wells: Add 5 μl of the diluted Vegfr-2-IN-13 solutions to the respective wells.
 - Positive Control (No Inhibitor): Add 5 μl of 1x Kinase Buffer containing the same concentration of DMSO as the test wells.
 - Blank (No Enzyme): Add 5 μl of 1x Kinase Buffer.
- Enzyme Addition:
 - \circ To the "Test Wells" and "Positive Control" wells, add 20 μ l of the diluted VEGFR-2 enzyme (1 ng/ μ l).
 - To the "Blank" wells, add 20 μl of 1x Kinase Buffer.[1]
- Incubation: Mix the plate gently and incubate at 30°C for 45 minutes.
- Luminescence Detection:
 - After the incubation period, add 50 μl of Kinase-Glo® MAX reagent to each well.
 - Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.



• Read the luminescence using a microplate reader.

Data Analysis

The inhibitory activity of **Vegfr-2-IN-13** is determined by calculating the percentage of VEGFR-2 activity remaining in the presence of the inhibitor compared to the positive control. The IC $_{50}$ value, the concentration of inhibitor required to reduce enzyme activity by 50%, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Calculation of Percent Inhibition:

% Inhibition = $100 \times [1 - (Luminescenceinhibitor - Luminescenceblank) / (Luminescencepositive control - Luminescenceblank)]$

Data Presentation

Table 1: Hypothetical Inhibition Data for Vegfr-2-IN-13 against VEGFR-2

Vegfr-2-IN-13 (nM)	Average Luminescence (RLU)	% Inhibition
0 (Positive Control)	850,000	0
1	765,000	10
10	425,000	50
100	127,500	85
1000	42,500	95
Blank	10,000	-

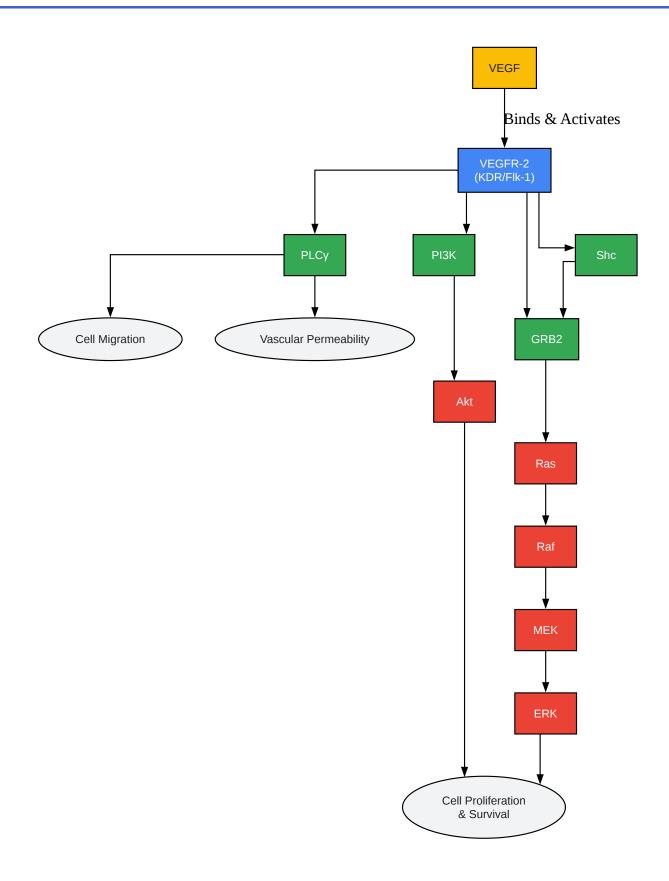
Table 2: Summary of IC50 Values



Compound	IC50 (nM)
Vegfr-2-IN-13	10
Sorafenib (Reference)	3.12[3]

Visualizations

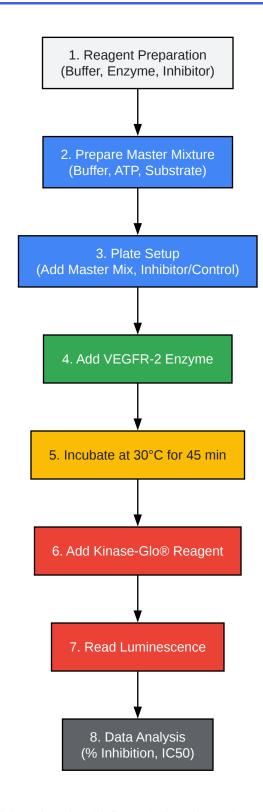




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Caption: VEGFR-2 signaling pathway.





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Caption: In vitro kinase assay workflow.



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